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Compound of Interest

(2,3-Dihydrobenzofuran-7-
Compound Name:
yl)boronic acid

cat. No.: B1317852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-
yl)boronic acid, a valuable building block in medicinal chemistry. We will cover its chemical
properties, synthesis, and key applications, with a focus on its role in the development of
targeted therapeutics.

Core Compound Data

(2,3-Dihydrobenzofuran-7-yl)boronic acid, with the CAS Number 685514-61-8, is an
aromatic boronic acid featuring a dihydrobenzofuran scaffold.[1] This structural motif is of
significant interest in drug discovery due to its presence in numerous biologically active
compounds. Boronic acids themselves are versatile intermediates, most notably for their utility
in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Property Value Source
CAS Number 685514-61-8 [2][3114]
Molecular Formula CsHoBOs3 [31[5]
Molecular Weight 163.97 g/mol [5]

2,3-dihydro-1-benzofuran-7-
Synonyms ] ) [3]
ylboronic acid
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Synthesis and Reactivity

The synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid can be achieved through directed
ortho-metalation of 2,3-dihydrobenzofuran, followed by quenching with a boron electrophile.
This approach is analogous to the synthesis of the corresponding 7-carboxylic acid derivative.

Experimental Protocol: Synthesis of (2,3-
Dihydrobenzofuran-7-yl)boronic acid

This protocol is based on the established method of directed lithiation of 2,3-
dihydrobenzofuran, followed by borylation.

Materials:

2,3-Dihydrobenzofuran

e n-Butyllithium (n-BuLi) in hexanes

e N,N,N',N'-Tetramethylethylenediamine (TMEDA)

o Trimethyl borate

e Anhydrous tetrahydrofuran (THF)

e Dryice

 Hydrochloric acid (HCI)

o Diethyl ether

Magnesium sulfate (MgSQOa)
Procedure:

e To a solution of 2,3-dihydrobenzofuran (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at
-78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

 Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.
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e Cool the mixture back to -78 °C and add trimethyl borate (1.5 eq) dropwise.

» Allow the reaction to warm to room temperature and stir overnight.

e Quench the reaction by carefully adding aqueous HCI at 0 °C until the solution is acidic.
o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and filter.

» Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization or column chromatography to obtain (2,3-
Dihydrobenzofuran-7-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of (2,3-Dihydrobenzofuran-7-yl)boronic acid is in the Suzuki-Miyaura
cross-coupling reaction to synthesize more complex molecules. This palladium-catalyzed
reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

Materials:

(2,3-Dihydrobenzofuran-7-yl)boronic acid

Aryl or vinyl halide (e.g., aryl bromide)

Palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf))

Base (e.g., K2COs, Cs2C0s3, or K3POa4)

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:
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 In areaction vessel, combine (2,3-Dihydrobenzofuran-7-yl)boronic acid (1.2 eq), the aryl
halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

» Evacuate and backfill the vessel with an inert gas.
e Add the degassed solvent system to the reaction mixture.

o Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the
starting material is consumed, as monitored by TLC or LC-MS.

o Cool the reaction mixture to room temperature and dilute with water.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, and filter.

o Concentrate the filtrate under reduced pressure and purify the crude product by column
chromatography.

Role in Drug Discovery: Targeting PARP-1

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of inhibitors for
Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a nuclear enzyme that plays a critical
role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand
breaks.

PARP-1 Signaling Pathway in DNA Repair

When a single-strand DNA break occurs, PARP-1 is recruited to the site of damage. Upon
binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long
chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called
PARylation.[2][4][5] This PARylation event serves as a scaffold to recruit other DNA repair
proteins, such as XRCC1, DNA ligase Ill, and DNA polymerase [3, to the site of the break,
facilitating its repair.
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PARP-1 signaling pathway in DNA single-strand break repair.

In the context of cancer therapy, inhibiting PARP-1 can be particularly effective in tumors with
deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
This concept is known as synthetic lethality. When PARP-L1 is inhibited, single-strand breaks
are not efficiently repaired and can lead to the formation of double-strand breaks during DNA
replication. In healthy cells, these double-strand breaks can be repaired by the homologous
recombination pathway, which relies on functional BRCA1 and BRCAZ2 proteins. However, in
cancer cells with mutated BRCAL or BRCA2, this pathway is compromised. The accumulation

of unrepaired double-strand breaks ultimately leads to cell death.

Small molecule inhibitors containing the 2,3-dihydrobenzofuran scaffold have been developed
to target the NAD+ binding site of PARP-1, preventing its catalytic activity.[6] (2,3-
Dihydrobenzofuran-7-yl)boronic acid serves as a crucial starting material for the synthesis of
these potent and selective PARP-1 inhibitors through Suzuki-Miyaura coupling, allowing for the
introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic
properties.

Experimental Workflow for PARP-1 Inhibitor Synthesis
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The general workflow for synthesizing a library of PARP-1 inhibitors based on the 2,3-
dihydrobenzofuran scaffold is outlined below.
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Workflow for the synthesis and screening of PARP-1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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